molecular formula C10H9BrF2O3 B14036830 1-Bromo-3-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one

1-Bromo-3-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one

Cat. No.: B14036830
M. Wt: 295.08 g/mol
InChI Key: VHBSNDSGGXMOHA-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one is an organic compound that features a bromine atom, a difluoromethoxy group, and a hydroxyphenyl group attached to a propanone backbone

Preparation Methods

The synthesis of 1-Bromo-3-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable phenylpropanone derivative, followed by the introduction of the difluoromethoxy group under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Bromo-3-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Bromo-3-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the bromine atom can facilitate its incorporation into biological systems. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

1-Bromo-3-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9BrF2O3

Molecular Weight

295.08 g/mol

IUPAC Name

1-bromo-3-[3-(difluoromethoxy)-5-hydroxyphenyl]propan-2-one

InChI

InChI=1S/C10H9BrF2O3/c11-5-8(15)2-6-1-7(14)4-9(3-6)16-10(12)13/h1,3-4,10,14H,2,5H2

InChI Key

VHBSNDSGGXMOHA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)OC(F)F)CC(=O)CBr

Origin of Product

United States

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